[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
Description
[4-Bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a hydrazone-derived aromatic ester featuring a 4-bromo-substituted phenyl ring conjugated to a 4-methoxybenzoate group via an (E)-configured hydrazinylidene bridge. The dodecanoyl (C12H23O) chain attached to the hydrazone moiety introduces significant hydrophobicity, distinguishing it from shorter-chain or aromatic analogs.
Properties
CAS No. |
769150-21-2 |
|---|---|
Molecular Formula |
C27H35BrN2O4 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H35BrN2O4/c1-3-4-5-6-7-8-9-10-11-12-26(31)30-29-20-22-19-23(28)15-18-25(22)34-27(32)21-13-16-24(33-2)17-14-21/h13-20H,3-12H2,1-2H3,(H,30,31)/b29-20+ |
InChI Key |
XENVALJDWVQVRJ-ZTKZIYFRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl with dodecanoylhydrazine under acidic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the dodecanoylhydrazine segment, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Cancer Research: The hydrazine moiety is known for its potential anticancer activity, making this compound a candidate for further investigation in cancer therapy.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate exerts its effects is likely related to its ability to interact with biological macromolecules. The hydrazine moiety can form covalent bonds with proteins and nucleic acids, potentially disrupting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Chain Length and Hydrophobicity
The dodecanoyl group in the target compound contrasts with shorter or aromatic substituents in analogs. For instance:
- Compound 83 (di-substituted electronegative derivatives): Exhibits reduced activity (IC50 = 12.5 µM), likely due to unfavorable steric or electronic effects .
- Rhodanine derivatives (81, 84): Higher potency (IC50 = 1.82–2.57 µM) attributed to electron-withdrawing thioxothiazolidinone groups enhancing target binding .
Key Insight: Longer aliphatic chains (e.g., dodecanoyl) may improve membrane permeability but could reduce solubility, whereas aromatic/heterocyclic substituents optimize electronic interactions with target proteins .
Positional and Steric Effects
- Compound 87 : Ortho-substituted paramethyl group increases inhibition (IC50 = 3.65 µM vs. 5.82 µM in meta-substituted analog 86), highlighting the importance of substituent positioning .
- 4-Methoxybenzoate vs. 3,4-Dimethoxybenzoate : The 4-methoxybenzoate derivative (IC50 = 2.57 µM) outperforms its 3,4-dimethoxy counterpart (IC50 = 2.68 µM), suggesting steric hindrance from additional substituents may impede binding .
Crystallographic and Physicochemical Properties
- Crystalline Parameters: The monoclinic C2 space group and density (1.405 g/cm³) observed in a related triazole-containing compound (CCDC 829447) suggest similar packing efficiency for the target compound, though its crystallographic data are unspecified .
- Hydrogen Bonding: The hydrazone group in the target compound can act as both donor (N–H) and acceptor (C=O), forming robust intermolecular interactions. This contrasts with esters lacking hydrazones (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate), which rely on weaker van der Waals forces .
Electronic and Functional Group Variations
- Phenylacetyl vs. Dodecanoyl (CID 9633750): Replacing dodecanoyl with phenylacetyl introduces aromaticity, enabling π-π interactions but reducing flexibility. The SMILES string (C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3) reflects this structural divergence .
Tabulated Comparison of Key Compounds
| Compound Name / ID | Substituent Features | Molecular Formula | IC50 (µM) | Key Properties |
|---|---|---|---|---|
| Target Compound | Dodecanoyl hydrazone, 4-methoxybenzoate | Not explicitly provided | N/A | High hydrophobicity, flexible chain |
| Rhodanine derivative 81 | Thioxothiazolidinone | Not provided | 1.82 | Strong electron-withdrawing groups |
| Pyrazine analog (CID 9639839) | Pyrazinylcarbonyl hydrazone | C20H15BrN4O4 | N/A | Aromatic π-stacking potential |
| 4-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl 4-methoxybenzoate | Thioxothiazolidinone, 4-methoxybenzoate | Not provided | 2.57 | Balanced steric/electronic profile |
| Phenylacetyl derivative (CID 9633750) | Phenylacetyl hydrazone | C22H17BrN2O3 | N/A | Aromatic interactions, rigid structure |
Biological Activity
4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is with a molecular weight of approximately 576.5 g/mol. The structure features a brominated phenyl ring, a hydrazine moiety, and a methoxybenzoate group, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with hydrazone functionalities often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the hydrazone group to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that similar compounds demonstrate IC50 values ranging from 22.43 µM to 64.66 µM against hydroxyl radicals, suggesting that this compound may possess comparable efficacy .
Enzyme Inhibition
The compound has potential as an α-amylase inhibitor, which is crucial in managing diabetes by slowing carbohydrate digestion. Inhibition studies reveal that derivatives of similar structures have shown IC50 values significantly lower than standard drugs like acarbose (IC50 = 21.55 ± 1.31 µM). This suggests that further investigation into the α-amylase inhibitory activity of 4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate could yield promising results .
Anti-cancer Properties
Hydrazone derivatives have been extensively studied for their anti-cancer properties. The structural features of this compound may allow it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that similar compounds exhibit cytotoxic effects against different cancer cell lines, indicating that this compound could also possess anti-tumor activity .
Case Studies
- Synthesis and Characterization : A study synthesized various hydrazone derivatives and characterized them using spectroscopic techniques such as NMR and mass spectrometry. The synthesized compounds were evaluated for their biological activities, revealing promising results in enzyme inhibition and antioxidant capacity .
- In vitro Studies : In vitro assays demonstrated that derivatives with similar structures showed significant inhibition of α-amylase and exhibited antioxidant activity comparable to established standards like vitamin C . Such findings underscore the therapeutic potential of hydrazone-based compounds in metabolic disorders.
Data Tables
| Activity Type | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| Hydroxyl Radical Scavenging | 22.43 - 64.66 | Vitamin C (60.51) |
| α-Amylase Inhibition | 4.95 - 69.71 | Acarbose (21.55) |
| Cytotoxicity | Variable (dependent on cell line) | N/A |
Q & A
Q. What are the primary challenges in synthesizing [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate, and how can reaction conditions be optimized?
Synthesis involves coupling a brominated hydrazone derivative with 4-methoxybenzoic acid via esterification. Key challenges include controlling stereoselectivity (to maintain the E-configuration of the hydrazone) and minimizing side reactions from the dodecanoyl chain’s hydrophobicity. Optimization may involve:
- Using coupling agents like DCC/DMAP in anhydrous conditions .
- Monitoring reaction progress via HPLC or TLC to isolate intermediates.
- Purification via column chromatography with gradient elution (e.g., hexane:ethyl acetate) to separate ester byproducts .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- FTIR : Detect C=O (ester, ~1720 cm⁻¹), C=N (hydrazone, ~1600 cm⁻¹), and Br-C (650 cm⁻¹) stretches .
- NMR : ¹H NMR should show singlet peaks for methoxy groups (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and hydrazone CH=N (~8.5 ppm). ¹³C NMR confirms ester carbonyl (~168 ppm) and hydrazone C=N (~150 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 687.23 for C₃₇H₃₄Br₂N₄O₈) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX software is ideal. Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) .
- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .
- Compare experimental bond lengths/angles with DFT-optimized geometries to detect lattice distortions .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine position, methoxy groups) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Bromine at the para-position enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., IC₅₀ values for rhodanine derivatives in ALR inhibition drop from 12.5 µM to 2.57 µM with optimized substitution ).
- Methoxy groups increase electron density on the aromatic ring, stabilizing charge-transfer interactions in enzyme active sites. Compare with dimethoxy analogs (e.g., 3,4-dimethoxybenzoate derivatives show reduced activity vs. 4-methoxy ).
Q. What computational approaches predict this compound’s nonlinear optical (NLO) properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:
Q. How can conflicting biological assay data (e.g., IC₅₀ variations) be resolved?
Contradictions may arise from assay conditions (e.g., solvent polarity, pH). Mitigation strategies include:
- Standardizing solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity ).
- Validating results across multiple cell lines (e.g., cancer vs. normal cells) and using positive controls (e.g., doxorubicin for cytotoxicity assays).
- Performing molecular docking (e.g., AutoDock Vina) to confirm binding consistency with target proteins .
Q. What mechanistic insights explain its stability under varying pH and temperature?
- pH Stability : Hydrazone linkages degrade under acidic conditions (pH <3) via protonation of the C=N bond. Alkaline conditions (pH >9) hydrolyze the ester group. Stability studies (HPLC monitoring) show optimal integrity at pH 6–7 .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition >200°C, attributed to dodecanoyl chain breakdown. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) for formulation planning .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
